[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol
Overview
Description
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. This compound is primarily used in research and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with piperidin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the development of new pharmaceuticals.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol: Unique due to its specific structure and functional groups.
Other Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives share some structural similarities but differ in their functional groups and overall reactivity.
Furan Derivatives: Compounds such as 2,5-dimethylfuran and its derivatives have similar furan rings but differ in their substituents and overall chemical behavior.
Uniqueness: The uniqueness of this compound lies in its combination of a furan ring with a piperidine moiety, providing a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-12(10(2)17-9)13(16)14-5-3-11(8-15)4-6-14/h7,11,15H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPWOMVEVPWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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